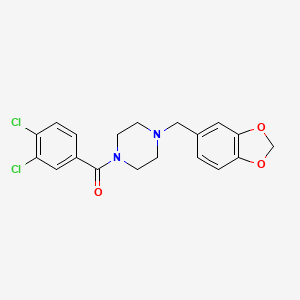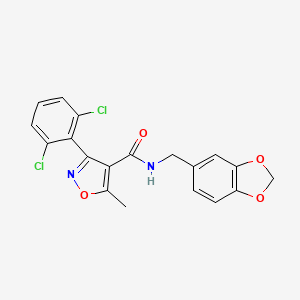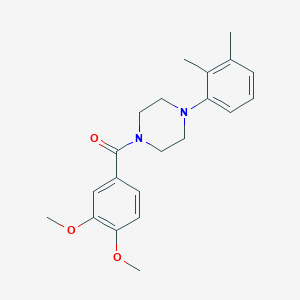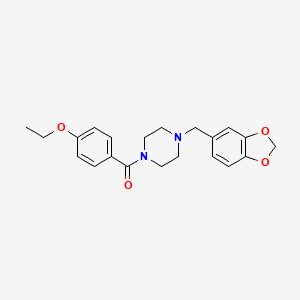
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dichlorobenzoyl)piperazine
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dichlorobenzoyl)piperazine, also known as BDZDP, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It belongs to the family of piperazine compounds and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dichlorobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal excitability. It is also thought to interact with other receptors, such as serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce neuronal excitability, increase GABAergic transmission, and modulate the release of other neurotransmitters, such as glutamate and acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dichlorobenzoyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied in animal models and in vitro assays, which provides a wealth of data on its pharmacological properties. However, there are also limitations to its use in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its therapeutic efficacy.
将来の方向性
There are several future directions for 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dichlorobenzoyl)piperazine research. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and longer half-life. Another area of interest is the investigation of this compound's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential drug targets for its therapeutic effects.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a valuable tool for investigating the mechanisms underlying neurological disorders and for developing novel treatments. While there are still many unanswered questions regarding its mechanism of action and therapeutic potential, the future of this compound research looks bright.
科学的研究の応用
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dichlorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, antidepressant, and antipsychotic effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-15-3-2-14(10-16(15)21)19(24)23-7-5-22(6-8-23)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRGUCWGHCNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)benzoate](/img/structure/B3467121.png)

![5-chloro-2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3467136.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3467141.png)
![2-(4-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3467150.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467159.png)
![ethyl (2-{[(2,5-dichlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467163.png)
![2-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3467178.png)

![ethyl {2-[(3,4-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3467192.png)


![N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B3467205.png)
